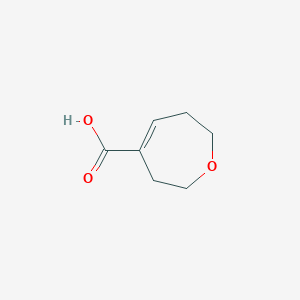

2,3,6,7-Tetrahydrooxepine-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,3,6,7-Tetrahydrooxepine-4-carboxylic acid is a chemical compound with the molecular formula C7H10O3 and a molecular weight of 142.15 . It is a powder in physical form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H10O3/c8-7(9)6-2-1-4-10-5-3-6/h2H,1,3-5H2,(H,8,9) . This indicates that the compound has a cyclic structure with an oxepine ring, which is a seven-membered ring containing one oxygen atom.Physical And Chemical Properties Analysis

This compound is a powder . Its melting point is 96-97°C .Scientific Research Applications

Molecular Structure and Chemical Reactions

The benzazepine derivatives, including similar structures to 2,3,6,7-Tetrahydrooxepine-4-carboxylic acid, have been a subject of interest due to their complex molecular structures and the diverse hydrogen-bonded assemblies they form. For instance, studies have observed molecules like benzazepine carboxylic acid crystallizing in various dimensions, demonstrating intricate molecular interactions and hydrogen bonding patterns. This structural diversity indicates potential in understanding and designing molecular assemblies for chemical synthesis and drug design (Guerrero et al., 2014).

Synthesis and Structural Analysis

The synthesis and structural resolution of various benzazepine and related derivatives, such as 4,4,6,6-tetramethyl-4H,6H-pyrrolo[1,2-a][4,1]benzoxazepine-1,10-dicarboxylic acid, have been explored. Such compounds have shown potential as structurally rigid members of the atropisomeric 1-arylpyrrole family. The resolution of racemates and the determination of absolute configurations of these compounds through ECD spectroscopy and quantum chemical calculations suggest their importance in stereochemistry and molecular design (Faigl et al., 2010).

Medicinal Chemistry and Drug Synthesis

In medicinal chemistry, the synthesis of spin-labeled amides of certain carboxylic acids has shown promise for applications in biomedical studies, including magnetic-resonance imaging (MRI). This indicates the potential of this compound analogs in the development of diagnostic tools and therapeutic agents (Yushkova et al., 2013).

Catalysis and Chemical Transformations

The role of certain benzoxaborol compounds, structurally related to this compound, as catalysts for amide condensation reactions has been highlighted. This suggests the potential of such structures in catalyzing chemical reactions, which is crucial in synthetic chemistry and industrial applications (Maki et al., 2006).

Safety and Hazards

properties

IUPAC Name |

2,3,6,7-tetrahydrooxepine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O3/c8-7(9)6-2-1-4-10-5-3-6/h2H,1,3-5H2,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFHHNEVYSKIOES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC(=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1499189-51-3 |

Source

|

| Record name | 2,3,6,7-tetrahydrooxepine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-(dimethylamino)-1-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-en-1-one](/img/structure/B2580729.png)

![9-benzyl-3-[(2-fluorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![Benzyl (4-carbamoylbicyclo[2.2.1]heptan-1-yl)carbamate](/img/structure/B2580738.png)

![methyl (2Z)-3-amino-2-[(2-fluorophenyl)sulfonyl]acrylate](/img/structure/B2580742.png)

![3,3-dimethyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)butanamide](/img/structure/B2580744.png)